molecular formula C21H25BrN4O7 B12702247 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate CAS No. 85136-54-5

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate

Cat. No.: B12702247
CAS No.: 85136-54-5
M. Wt: 525.3 g/mol
InChI Key: IDLLVUHLKAFFSN-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyethyl group, a bis(2-hydroxyethyl)amino group, a tolyl group, an azo linkage, a bromo substituent, and a nitrobenzoate moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate typically involves multiple steps, including the formation of the azo linkage and the introduction of the bromo and nitro groups. One common approach is the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Key considerations include the selection of raw materials, reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can target the azo linkage, nitro group, or other reducible moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo linkage may yield amines, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl 4-((2-(acetylamino)-4-(bis(2-hydroxyethyl)amino)-5-ethoxyphenyl)azo)-3-cyano-5-nitrobenzoate
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-Methoxyethyl 4-((4-(bis(2-hydroxyethyl)amino)-2-tolyl)azo)-3-bromo-5-nitrobenzoate is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular characteristics are required.

Properties

CAS No.

85136-54-5

Molecular Formula

C21H25BrN4O7

Molecular Weight

525.3 g/mol

IUPAC Name

2-methoxyethyl 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-3-bromo-5-nitrobenzoate

InChI

InChI=1S/C21H25BrN4O7/c1-14-11-16(25(5-7-27)6-8-28)3-4-18(14)23-24-20-17(22)12-15(13-19(20)26(30)31)21(29)33-10-9-32-2/h3-4,11-13,27-28H,5-10H2,1-2H3

InChI Key

IDLLVUHLKAFFSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2Br)C(=O)OCCOC)[N+](=O)[O-]

Origin of Product

United States

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